1H-Benzimidazole-6-carbonitrile, 2-amino-1-methyl-

Epigenetics Protein Arginine Methyltransferases Oncology

Medicinal chemistry teams targeting protein arginine methyltransferases (PRMTs) or casein kinase 1 (CK1) often endure lengthy hit-ID campaigns. This pre-functionalized 2-amino-1-methyl-1H-benzimidazole-6-carbonitrile scaffold provides a direct entry to focused library synthesis with validated nanomolar potency. • Confirmed PRMT6 IC50 = 26 nM, CARM1 IC50 = 22 nM - eliminates primary screening against these challenging epigenetic targets. • N1-methyl group confers metabolic stability vs. free N-H analogs; 2-amino handle enables rapid amide coupling or reductive amination for SAR exploration. • Serves as a well-defined κN³ ligand for constructing homogeneous catalysts and metal-organic materials. Supplied at ≥95% purity with full QA documentation. Standard international B2B shipping; no special permits required for R&D quantities.

Molecular Formula C9H8N4
Molecular Weight 172.19 g/mol
CAS No. 141691-42-1
Cat. No. B136560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole-6-carbonitrile, 2-amino-1-methyl-
CAS141691-42-1
Molecular FormulaC9H8N4
Molecular Weight172.19 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)C#N)N=C1N
InChIInChI=1S/C9H8N4/c1-13-8-4-6(5-10)2-3-7(8)12-9(13)11/h2-4H,1H3,(H2,11,12)
InChIKeyCNGVAAVGGINQTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-methyl-1H-benzimidazole-6-carbonitrile: Core Scaffold Overview


1H-Benzimidazole-6-carbonitrile, 2-amino-1-methyl- (CAS 141691-42-1), also known as 2-amino-1-methyl-1H-benzimidazole-6-carbonitrile, is a heterocyclic small molecule building block with a molecular formula of C₉H₈N₄ and a molecular weight of 172.19 g/mol . This benzimidazole derivative features a unique combination of a 2-amino group, an N1-methyl substituent, and a C6-cyano group, providing a defined vector for the construction of focused libraries targeting kinase and epigenetic proteins [1]. Its commercial availability at defined purity specifications (typically ≥95%) positions it as a key starting material for medicinal chemistry campaigns requiring a pre-functionalized, nitrogen-rich heteroaromatic core .

Why the 6-Cyano Benzimidazole Scaffold Cannot Be Replaced


The precise substitution pattern of 2-amino-1-methyl-1H-benzimidazole-6-carbonitrile dictates its utility in specific inhibitor design. Unlike the simpler 2-amino-1-methylbenzimidazole (CAS 1622-57-7) which lacks the C6-cyano group, this compound offers a critical hydrogen-bond acceptor and a vector for π-stacking interactions within the ATP-binding pocket of kinases and the substrate-binding groove of protein methyltransferases [1]. Furthermore, the 6-cyano moiety imparts distinct electronic properties compared to halogenated analogs (e.g., 6-chloro or 6-bromo derivatives), directly influencing the pKa of the benzimidazole core and its subsequent cellular permeability . Generic substitution with an unsubstituted or differently substituted benzimidazole would fundamentally alter the pharmacophore and fail to reproduce the specific interaction profile required for targeting PRMT4, PRMT6, and CK1 isoforms, thereby compromising the integrity of SAR studies [2].

Quantitative Comparison with Key Analogs


PRMT6 and CARM1 Inhibition Potency

2-Amino-1-methyl-1H-benzimidazole-6-carbonitrile demonstrates potent inhibition of the epigenetic targets PRMT6 and CARM1 (PRMT4) with IC50 values in the low nanomolar range [1]. In stark contrast, the parent scaffold 2-amino-1-methylbenzimidazole (CAS 1622-57-7), which lacks the 6-cyano group, exhibits no reported activity against these enzymes and is primarily noted for antibacterial properties via ribosomal binding . This functionalization transforms the compound from a general scaffold into a specific, potent probe for arginine methyltransferases.

Epigenetics Protein Arginine Methyltransferases Oncology

Monodentate Coordination in Cu(II) Complexes

The compound acts as a reliable monodentate ligand, coordinating through its endocyclic benzimidazole nitrogen (κN³ mode) to transition metals without decomposition [1]. Single-crystal X-ray diffraction of its Cu(II) complex confirms a stable octahedral geometry, with specific intermolecular interactions quantified by Hirshfeld surface analysis (H⋯H: 61.1%, H⋯C/C⋯H: 21.3%, O⋯H/H⋯O: 11.3%) [1]. In comparison, the non-methylated analog 2-aminobenzimidazole often exhibits different coordination modes or unpredictable stoichiometry due to additional hydrogen-bond donors from the unsubstituted N1 position [2].

Coordination Chemistry Crystal Engineering Catalysis

Predicted pKa and Boiling Point vs Des-cyano Analog

The presence of the C6-cyano group significantly impacts the compound's physicochemical properties. The predicted pKa of 2-amino-1-methyl-1H-benzimidazole-6-carbonitrile is 5.24 ± 0.10, while its boiling point is estimated at 424.2 ± 37.0 °C . In contrast, the des-cyano analog, 2-amino-1-methylbenzimidazole, possesses a different electronic profile, as the cyano group is a strong electron-withdrawing group that lowers the pKa of the benzimidazole NH, potentially enhancing membrane permeability at physiological pH .

Medicinal Chemistry ADME Prediction Lead Optimization

Optimal Research and Industrial Applications


PRMT4 and PRMT6 Inhibitor Synthesis

Based on its demonstrated nanomolar potency against PRMT6 (IC50 = 26 nM) and CARM1 (IC50 = 22 nM) [1], this compound serves as a privileged starting point for the development of selective chemical probes targeting protein arginine methyltransferases. Medicinal chemists can utilize the 2-amino group for rapid diversification (e.g., amide coupling, reductive amination) to explore structure-activity relationships and improve isoform selectivity. The pre-validated core eliminates the need for initial hit identification against these challenging epigenetic targets, accelerating lead optimization campaigns in oncology research.

Transition Metal Complexes for Catalysis

The compound's ability to act as a robust, monodentate κN³ ligand, as confirmed by single-crystal X-ray diffraction of its Cu(II) complex [2], makes it an ideal building block for constructing homogeneous catalysts and functional metal-organic materials. The N1-methyl group prevents unwanted bridging or tautomerization, ensuring predictable complex geometry. Researchers in inorganic chemistry and catalysis can employ this ligand to systematically investigate electronic and steric effects on catalytic activity or to engineer specific crystal packing motifs for porous materials.

CK1 Isoform Inhibitor Library Preparation

The 6-cyano-2-aminobenzimidazole scaffold is a recognized pharmacophore for casein kinase 1 (CK1) inhibition, with related analogs exhibiting potent and isoform-selective activity [3]. 2-Amino-1-methyl-1H-benzimidazole-6-carbonitrile provides a versatile template for generating libraries of novel CK1δ/ε or CK1γ inhibitors through parallel synthesis at the 2-amino position. The N1-methyl group offers additional metabolic stability compared to free N-H benzimidazoles, a crucial advantage for developing tool compounds for in vivo target validation in circadian rhythm or Wnt signaling pathway research.

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